molecular formula C14H9Cl2N3O2S B2601254 N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1171398-38-1

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2601254
CAS No.: 1171398-38-1
M. Wt: 354.21
InChI Key: NHSHYYHBDMJKTQ-UHFFFAOYSA-N
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Description

N-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at position 5 and an acetamide moiety bearing a thiophen-2-yl group at position 2. The dichlorophenyl substituent enhances lipophilicity and electron-withdrawing properties, which may improve bioavailability and target binding . Structural characterization typically employs IR, NMR, and LCMS .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-8-3-4-10(11(16)6-8)13-18-19-14(21-13)17-12(20)7-9-2-1-5-22-9/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSHYYHBDMJKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution of the hydrogen atoms on the oxadiazole ring with the dichlorophenyl group, usually through a nucleophilic aromatic substitution reaction.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole, dichlorophenyl, or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the reaction pathways involved.

Scientific Research Applications

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its suitability as a drug candidate.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It is also investigated for its potential use in agricultural chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Biological Activity Potency (IC₅₀/EC₅₀) Reference
N-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide 1,3,4-Oxadiazole 2,4-Dichlorophenyl; thiophen-2-yl Anticancer (inferred) Not reported
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide 1,3,4-Thiadiazole 4-Chlorophenyl; 4-methylpiperazine Antimicrobial Not reported
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide 1,3,4-Oxadiazole Benzofuran; 3-chlorophenyl Antimicrobial, Laccase Catalysis Moderate
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 1,3,4-Oxadiazole 5-Bromobenzofuran; 4-fluorophenyl Tyrosinase Inhibition EC₅₀ = 8.2 µM
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole 2,4-Dichlorophenyl; aliphatic amines Anticancer (Hep-G2) IC₅₀ = 2.46 µg/mL

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: 2,4-Dichlorophenyl enhances anticancer activity compared to mono-chlorinated or non-halogenated analogs .
  • Heterocyclic Side Chains : Thiophene and benzofuran improve aromatic interactions, but thiophene’s smaller size may limit steric hindrance in enzyme binding .
  • Amide Linkers : Acetamide spacers optimize solubility and hydrogen bonding with targets, as seen in ’s thiazole-oxadiazole hybrids .

Analytical and Computational Tools

Structural validation of related compounds relies on IR (C=O and N-H stretches), ¹H/¹³C NMR (aromatic and acetamide protons), and LCMS .

Biological Activity

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent studies.

The compound has the following chemical characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C14H12Cl2N4O
  • Molecular Weight: 306.15 g/mol
  • CAS Number: 175135-30-5

The structure includes a dichlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(thiophen-2-yl)acetic acid with 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole under acylation conditions. Various methodologies have been explored to optimize yields and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance:

  • Antibacterial Activity: Compounds structurally related to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10.31 µM to 11.77 µM against various strains such as Escherichia coli and Staphylococcus aureus .

Antifungal Activity

A related compound demonstrated promising fungicidal activity in field trials against various fungal pathogens. The efficacy was reported to be between 70% and 79% control in specific formulations .

The biological mechanisms underlying the activity of these compounds often involve interference with cellular processes such as protein synthesis or disruption of cell membranes. The oxadiazole ring is particularly noted for its role in inhibiting key enzymes involved in bacterial cell wall synthesis.

Case Studies

Case Study 1: Antibacterial Evaluation
A study synthesized several acetamide derivatives with oxadiazole cores and tested their antibacterial potential. The most potent derivative showed effective inhibition against Salmonella typhi with an MIC of 10.63 µM . This indicates that modifications on the oxadiazole structure can enhance antibacterial properties.

Case Study 2: Antifungal Efficacy
In a field trial assessing fungicidal activity, a formulation containing a derivative of this compound achieved significant control over fungal growth in agricultural settings . This suggests potential applications in crop protection.

Research Findings Summary Table

Activity TypeTarget OrganismMIC (µM)Reference
AntibacterialE. coli10.31
AntibacterialS. aureus11.77
AntifungalVarious Fungal Pathogens70%-79% control

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

The compound is synthesized via a multi-step process:

  • Step 1 : Formation of the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide derivative with POCl₃ under reflux (90°C, 3 hours) .
  • Step 2 : Acetamide coupling using chloroacetyl chloride or similar reagents in the presence of triethylamine, as demonstrated for analogous oxadiazole derivatives .
  • Step 3 : Purification via recrystallization (e.g., DMSO/water mixtures) to achieve >95% purity .
    Critical Note: Monitor reaction progress using TLC and optimize pH during precipitation to avoid side products.

Q. How should researchers validate the structural integrity of this compound?

  • X-ray crystallography : Resolve the 3D structure to confirm the oxadiazole ring geometry and substituent positions .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (e.g., thiophene at δ 6.8–7.5 ppm) and carbonyl groups (C=O at ~168–170 ppm). IR can confirm N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
  • Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with dichlorophenyl and thiophene groups .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Quantum chemical calculations : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactivity .
  • Docking studies : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Focus on the oxadiazole core and thiophene’s π-π stacking potential .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with antimicrobial activity using partial least squares regression .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in assays like MIC (microbial) or MTT (cytotoxicity).
  • Control experiments : Rule out solvent effects (e.g., DMSO interference) and validate cell-line viability .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., dichlorophenyl vs. fluorophenyl analogs) to identify structure-dependent trends .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Process optimization : Use flow chemistry for cyclization steps to improve heat transfer and reduce reaction time .
  • Green chemistry : Replace POCl₃ with less hazardous reagents (e.g., PPh₃/I₂) for oxadiazole formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates and final product .

Methodological Challenges

Q. How can researchers mitigate degradation during long-term storage?

  • Storage conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products .

Q. What analytical techniques are critical for detecting trace impurities?

  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to separate impurities with detection limits <0.1% .
  • Elemental analysis : Verify stoichiometry (C, H, N, S) to identify residual solvents or unreacted precursors .

Emerging Research Directions

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

  • Coordination chemistry : Exploit the oxadiazole’s N and O atoms to bind transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or sensing applications .
  • Structural characterization : Use single-crystal XRD to analyze MOF topology and porosity .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent studies : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS to determine bioavailability and half-life .
  • Metabolite profiling : Identify hepatic metabolites (e.g., glucuronide conjugates) using high-resolution mass spectrometry .

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